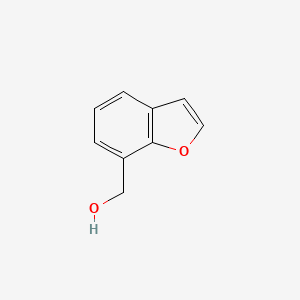

Benzofuran-7-ylmethanol

Overview

Description

Benzofuran-7-ylmethanol is a chemical compound belonging to the benzofuran family, which is characterized by a benzene ring fused to a furan ringBenzofuran derivatives are known for their diverse biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-7-ylmethanol typically involves the formation of the benzofuran ring followed by the introduction of the methanol group at the 7-position. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran core. Subsequent functionalization at the 7-position can be achieved through various organic reactions, such as Grignard reactions or reduction of corresponding ketones .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the cyclization and functionalization reactions. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-7-ylmethanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction of the benzofuran ring can lead to dihydrobenzofuran derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include benzofuran-7-carboxaldehyde, dihydrobenzofuran derivatives, and various substituted benzofurans .

Scientific Research Applications

Benzofuran-7-ylmethanol has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as an anti-tumor and antibacterial agent.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of benzofuran-7-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Benzofuran: The parent compound with a simpler structure.

Dihydrobenzofuran: A reduced form of benzofuran with different biological activities.

Benzothiophene: A sulfur analog of benzofuran with distinct chemical properties

Uniqueness: Benzofuran-7-ylmethanol is unique due to the presence of the methanol group at the 7-position, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in organic synthesis .

Biological Activity

Benzofuran-7-ylmethanol is a compound that belongs to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities such as antitumor , anti-inflammatory , antimicrobial , and antioxidant effects. The structural features of benzofurans play a crucial role in determining their biological activity, making them valuable in drug development .

Antitumor Activity

Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For instance, compounds derived from the benzofuran structure have shown significant antiproliferative effects against various cancer cell lines. In particular, modifications at specific positions on the benzofuran ring can enhance activity. For example, substituents at the C-3 and C-6 positions have been associated with increased potency against cancer cells compared to unsubstituted analogs .

Case Study: Antiproliferative Effects

A study investigated the antiproliferative effects of several benzofuran derivatives on human cancer cell lines. The results indicated that certain derivatives displayed up to 10-fold higher potency than standard drugs like Combretastatin-A4 (CA-4). Specifically, this compound demonstrated selective toxicity towards cancer cells while sparing normal human aortic arterial endothelial cells (HAAECs), suggesting a favorable therapeutic index .

Genotoxicity and DNA Damage

Research has also focused on the genotoxic effects of benzofuran derivatives. A study using the MCF-7 breast cancer cell line revealed that some derivatives induced DNA damage at specific concentrations. The Comet assay was employed to assess DNA integrity post-exposure, showing that certain compounds could cause significant genotoxicity while also exhibiting repairable DNA damage over time . This dual action suggests that while these compounds may pose some risks, they also hold therapeutic promise due to their ability to target cancerous cells.

Antimicrobial Activity

Benzofuran derivatives are recognized for their antimicrobial properties as well. They have shown efficacy against various pathogens, including bacteria and fungi. For instance, certain benzofuran compounds were evaluated for their activity against Mycobacterium tuberculosis, demonstrating low toxicity towards mammalian cells while effectively inhibiting bacterial growth .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and related derivatives:

Properties

IUPAC Name |

1-benzofuran-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROYZLIPNLVAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596266 | |

| Record name | (1-Benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209256-55-3 | |

| Record name | (1-Benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.